5-Fluoroisatin has been reported as the precursor of the Sunitinib (Sutent) drug . Sunitinib has been approved by the Food and Drugs Administration (FDA) in 2006 for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST) .
5-Fluoroisatin may be used in the synthesis of bis-Schiff bases, via condensation with aromatic primary bis-amines in water suspension medium without using any organic solvent or acid catalyst .
Method of Application: The method involves the condensation of aromatic primary bis-amines with isatin (1H-indole-2,3-dione) and 5-fluoroisatin in a water suspension medium. This process occurs cleanly and efficiently without the need for any organic solvent or acid catalyst .
Results or Outcomes: The corresponding bis-Schiff bases were obtained in good yields and were easily isolated by filtration . Their structures were confirmed by 1H-NMR, 13C-NMR, IR and mass spectra .
5-Fluoroisatin can be used as a reaction-based probe for live-cell detection of peroxynitrite by 19 F magnetic resonance spectroscopy . It can also be used in non-invasive detection of peroxynitrite (ONOO (-)) formation in living lung epithelial cells stimulated with interferon-γ (IFN-γ) .
5-Fluoroisatin can be used in the synthesis of 3-acetonyl-5-fluoro-3-hydroxyoxindole .
5-Fluoroisatin can be used as a synthesis intermediate for Schiff bases, macromolecules, and metal complexes in the application of catalysts and OLEDs .
5-Fluoroisatin can be reshaped to a quinoline under Pfitzinger reaction, providing a platform for post-modification of the isatin derivatives .
Method of Application: The method involves the Pfitzinger reaction, where 5-Fluoroisatin is reshaped to a quinoline .
5-Fluoroisatin (CAS number 443-69-6) is a derivative of isatin, a naturally occurring indigoid dye. It incorporates a fluorine atom at the fifth position of the isatin ring structure []. This fluorination alters the electronic properties of the molecule, making it a versatile intermediate for various synthetic applications [].
5-Fluoroisatin possesses a heterocyclic structure with a five-membered indole ring containing a carbonyl group at the second position (C=O) and a nitrogen atom with another carbonyl group (N-C=O) at the third position. The key feature is the presence of a fluorine atom attached to the fourth carbon atom in the ring []. This fluorine atom introduces an electron-withdrawing effect, influencing the reactivity of the molecule [].
5-Fluoroisatin participates in various chemical reactions owing to its reactive carbonyl groups. Here are some notable examples:
The carbonyl group at the third position reacts with amines or hydrazines to form imines or hydrazones, respectively. These Schiff bases can further coordinate with metal ions like cobalt, yielding complexes that act as catalysts in organic reactions [].
5-Fluoroisatin can be coupled with diamine building blocks to create macromolecules with a donor-acceptor-donor architecture. These macromolecules have been explored for applications in Organic Light-Emitting Diodes (OLEDs) [].
Under specific conditions (Baeyer-Villiger oxidation with mCPBA), the five-membered ring of 5-fluoroisatin can be expanded to form isatoic anhydride [].
5-Fluoroisatin can be rearranged into a quinoline structure under the Pfitzinger reaction, providing a platform for further modifications of the resulting molecule [].
Irritant